molecular formula C9H10ClN3S B1479467 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole CAS No. 2092475-39-1

4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole

Cat. No.: B1479467
CAS No.: 2092475-39-1
M. Wt: 227.71 g/mol
InChI Key: HVOCWQGPDPKJND-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H10ClN3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-7-2-3-9(14-7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOCWQGPDPKJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀ClN₃S
  • Molecular Weight : 227.714 g/mol
  • IUPAC Name : 4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole
  • CAS Number : 2092475-39-1

The compound's structure includes a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazole derivatives, including this compound. Triazoles are recognized for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(Chloromethyl)-1H-triazoleEscherichia coli16 µg/mL
4-(Chloromethyl)-1H-triazoleStaphylococcus aureus32 µg/mL
Other TriazolesKlebsiella pneumoniae>100 µg/mL

In a study assessing various triazole compounds, it was found that while some derivatives exhibited significant antimicrobial activity, the specific activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole requires further investigation to establish its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Antitumor Activity Evaluation

In a comparative study on structurally related triazoles, several derivatives were synthesized and evaluated for their antitumor activity against non-small cell lung cancer (NSCLC) cells. The results indicated:

  • Compound Efficacy : Certain derivatives exhibited IC50 values as low as 10 µM against NSCLC cells.
  • Mechanism of Action : The compounds induced apoptosis via the Bcl-2/caspase3 signaling pathway and inhibited migration through downregulation of MMP9 protein expression .

The biological activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole may involve interaction with specific molecular targets. Triazoles are known to modulate enzyme activities and receptor functions by binding to crucial sites within these proteins.

Scientific Research Applications

Pharmaceutical Applications

4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is part of the triazole family, known for their diverse biological activities. Triazoles have been extensively studied for their potential as:

  • Antifungal Agents : Triazoles are well-documented for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal pathogens.
  • Antiviral Activity : Preliminary studies suggest that derivatives of triazoles may exhibit antiviral properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against viral strains, indicating potential applications in antiviral drug development .

Agricultural Applications

The compound's reactivity can be leveraged in agricultural chemistry:

  • Pesticides and Herbicides : The chloromethyl group enhances the compound's ability to interact with biological systems, making it a candidate for developing new pesticides and herbicides. Triazole derivatives are often used to protect crops from fungal infections.

Materials Science

Triazoles are also being explored in materials science:

  • Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives is ongoing .

Table 1: Comparison of Triazole Derivatives

Compound NameStructure FeaturesNotable Applications
4-(Chloromethyl)-1H-1,2,3-triazoleChloromethyl group enhances reactivityAntifungal and antiviral agents
4-Methylthio-1H-1,2,3-triazoleMethylthio group attachedExhibits antibacterial activity
5-AryltriazolesAryl groups attachedPotential anticancer properties
4-Chloro-N-(substituted)triazolesChlorine substituent on triazole ringKnown for various biological activities

Table 2: Antiviral Activity of Related Compounds

CompoundActivity Against Viral StrainsConcentration (μM)
Compound 5Active against Sabin strains0.02 - 0.99
Compound 6Inactive against some isolates-

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of triazole derivatives against poliovirus strains. The results indicated that certain derivatives exhibited significant activity at nanomolar concentrations, suggesting that similar compounds like this compound could be developed as antiviral agents .

Case Study 2: Agricultural Applications

Research into the agricultural use of triazole derivatives has shown promising results in controlling fungal pathogens in crops. The effectiveness of these compounds highlights the potential for developing new fungicides based on the structural characteristics of compounds like this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes facile nucleophilic substitution (Sₙ2) due to the electrophilic nature of the chlorine atom. Key reactions include:

Replacement with Azide Groups

Reaction with sodium azide (NaN₃) in DMF at 70°C yields the azidomethyl derivative, a precursor for further click chemistry applications .

ReagentConditionsProductYield
NaN₃DMF, 70°C, 3 h4-(azidomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole78%

Amine Functionalization

Primary or secondary amines (e.g., benzylamine) react under mild basic conditions (K₂CO₃/DMF) to form secondary or tertiary amines :

ReagentConditionsProductYield
BenzylamineK₂CO₃, DMF, RT4-(benzylaminomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole85%

Cross-Coupling Reactions

The chloromethyl group can be modified for participation in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

After converting the chloromethyl group to a boronic ester via Miyaura borylation, Suzuki coupling with aryl halides generates biaryl derivatives :

ReagentConditionsProductYield
Pd(OAc)₂, K₂CO₃THF/H₂O (3:1), 85–90°C, 12 h4-(aryl-methyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole82–91%

Cycloaddition Reactions

The 1,2,3-triazole core participates in [3+2] cycloadditions, though steric hindrance from the thiophene substituent may limit reactivity .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl derivative (from Section 1.1) reacts with terminal alkynes to form bis-triazole architectures :

| Reagent | Conditions | Product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole
Reactant of Route 2
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4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole

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